molecular formula C22H23FN2O2 B2553762 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 862489-47-2

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2553762
CAS No.: 862489-47-2
M. Wt: 366.436
InChI Key: GEROCZZYBKECQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 5 and 5. The compound features a 4-(2-fluorophenyl)piperazine moiety linked via a methylene bridge at position 4 of the coumarin scaffold. This structural design integrates the aromaticity and planar rigidity of coumarin with the pharmacologically versatile piperazine group, which is often employed in drug design to modulate receptor binding and pharmacokinetic properties. The 2-fluorophenyl substituent on the piperazine ring enhances electronic effects and may influence selectivity toward biological targets .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-6-4-3-5-18(19)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROCZZYBKECQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5,7-Dimethyl-2H-chromen-2-one

The chromenone backbone is synthesized via Pechmann condensation , a widely used method for coumarin derivatives. A mixture of 3,5-dimethylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is heated under reflux in concentrated sulfuric acid (H₂SO₄) at 80–90°C for 6–8 hours. The reaction proceeds through electrophilic substitution and cyclodehydration:

$$
\text{3,5-Dimethylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5,7-Dimethyl-2H-chromen-2-one}
$$

Yield : 65–75% after recrystallization from ethanol.

Bromination at the 4-Position

To introduce a methylene bridge for piperazine attachment, the chromenone undergoes bromination at the 4-position. A solution of 5,7-dimethyl-2H-chromen-2-one in carbon tetrachloride (CCl₄) is treated with N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO) under reflux for 4 hours.

$$
\text{5,7-Dimethyl-2H-chromen-2-one} \xrightarrow{\text{NBS, BPO, CCl}_4} \text{4-Bromomethyl-5,7-dimethyl-2H-chromen-2-one}
$$

Yield : 60–68%.

Synthesis of the Piperazine Moiety

Preparation of 1-(2-Fluorophenyl)piperazine

The substituted piperazine component is synthesized via Buchwald-Hartwig amination . A mixture of piperazine (1.0 equiv), 2-fluorobromobenzene (1.05 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Xantphos (6 mol%) is heated in toluene at 110°C for 24 hours under nitrogen.

$$
\text{Piperazine} + \text{2-Fluorobromobenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-(2-Fluorophenyl)piperazine}
$$

Yield : 55–60% after column chromatography.

Coupling of Chromenone and Piperazine

Nucleophilic Substitution Reaction

The final step involves coupling 4-bromomethyl-5,7-dimethyl-2H-chromen-2-one with 1-(2-fluorophenyl)piperazine. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 2.0 equiv) as a base at 80°C for 12 hours:

$$
\text{4-Bromomethylchromenone} + \text{1-(2-Fluorophenyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimized Conditions :

  • Solvent: DMF
  • Temperature: 80°C
  • Reaction Time: 12 hours
  • Yield: 70–75% after purification by silica gel chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 1H, aromatic), 6.95–6.85 (m, 3H, aromatic), 6.30 (s, 1H, chromenone H-3), 3.75 (s, 2H, CH₂), 2.85–2.65 (m, 8H, piperazine), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C=O), 154.2 (C-F), 143.5–115.2 (aromatic carbons), 52.3 (CH₂), 48.5–45.2 (piperazine), 21.5, 20.8 (CH₃).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch), and 2850–2950 cm⁻¹ (CH₂/CH₃ stretches).

Mass Spectrometry :

  • ESI-MS : m/z 367.2 [M+H]⁺ (calculated for C₂₂H₂₃FN₂O₂: 366.4).

Critical Analysis of Synthetic Routes

Solvent and Catalyst Optimization

  • DMF vs. Acetonitrile : DMF provides higher yields (70–75%) compared to acetonitrile (50–55%) due to better solubility of intermediates.
  • Base Selection : K₂CO₃ outperforms Na₂CO₃ or triethylamine in facilitating nucleophilic substitution.

Challenges in Purification

  • The final compound requires silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) to remove unreacted piperazine and brominated byproducts.

Scale-Up Considerations

Industrial Feasibility

  • Cost Analysis : The use of Pd(OAc)₂ in piperazine synthesis increases production costs. Alternatives like nickel catalysts are under investigation.
  • Environmental Impact : DMF, a high-boiling solvent, poses disposal challenges. Substitutes like dimethyl sulfoxide (DMSO) are being explored.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halides, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides (e.g., fluorobenzyl chloride), acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogues of the original compound.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).

    Pharmacology: Research has demonstrated its ability to inhibit nucleoside transport, which is crucial for nucleotide synthesis and adenosine regulation.

    Biology: The compound’s interaction with cellular transport mechanisms is of interest in cellular biology and biochemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing the piperazine-methyl-coumarin framework or related arylpiperazine derivatives. Below is a systematic analysis:

Core Structure Variations

  • Coumarin vs. Quinoline/Triazine Cores: Unlike quinoline-based analogs (e.g., D10 in : 4-(4-(2-(2-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) or triazine derivatives (e.g., FPMINT in ), the coumarin core in the target compound provides distinct electronic and steric properties. For instance, coumarins are known for their fluorescence and π-π stacking interactions, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to the planar quinoline or triazine systems .

Piperazine Substituent Effects

  • 2-Fluorophenyl vs. Other Aryl Groups :
    Substitution on the piperazine ring significantly impacts biological activity. The 2-fluorophenyl group in the target compound contrasts with analogs bearing 3-chlorophenyl (D8), 3-methoxyphenyl (D11), or 4-(trifluoromethyl)phenyl (D7, compound 21 in ). Fluorine’s electronegativity and small atomic radius enhance binding affinity in some cases, as seen in FPMINT (), where the 2-fluorophenyl group contributed to ENT2 selectivity .

Physicochemical Properties

  • However, this may reduce aqueous solubility relative to polar triazine derivatives like FPMINT .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Core Structure Piperazine Substituent Key Biological Activity Reference
Target Compound Coumarin 2-Fluorophenyl Not reported (inference: ENT)
FPMINT () Triazin-2-amine 2-Fluorophenyl ENT2 inhibitor (IC₅₀ = 0.8 µM)
D10 () Quinoline 2-Fluorophenyl HDAC inhibition (IC₅₀ ~ 1.2 µM)
Compound 21 () Thiophene-carbonyl 4-(Trifluoromethyl)phenyl Not reported (structural analog)

Table 2: Physicochemical Properties

Property Target Compound FPMINT () D10 ()
Molecular Weight (g/mol) ~409.4 ~450.5 ~546.9
LogP (Predicted) ~3.8 ~2.9 ~4.1
Hydrogen Bond Acceptors 5 7 8

Research Findings and Implications

  • Structural Insights: The piperazine-methyl linkage appears critical for receptor interactions across analogs, but the core structure dictates secondary binding motifs. For example, coumarin’s lactone ring may engage in hydrogen bonding absent in triazine or quinoline systems .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s arylpiperazine derivatives, involving nucleophilic substitution or reductive amination to attach the piperazine moiety .

Biological Activity

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. Its structural features include a chromen-2-one core, a piperazine ring, and a fluorinated phenyl group, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, interaction with biological targets, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H23FN2O2, with a molecular weight of approximately 364.43 g/mol. The presence of the fluorine atom in the phenyl group enhances its lipophilicity and stability, potentially improving interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in modulating receptor activity and influencing enzymatic pathways. The following sections detail specific areas of biological activity.

1. Interaction with Receptors

Research indicates that derivatives of chromen-2-one compounds often interact with G-protein-coupled receptors (GPCRs) and other neurotransmitter receptors. For example:

CompoundReceptor TargetAffinity (Ki)Reference
This compound5-HT1ANot specified
6-acetyl-7-{4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.78 nM

The affinity for these receptors suggests potential applications in treating conditions related to serotonin dysregulation, such as anxiety and depression.

2. Anti-inflammatory Properties

The compound's structural characteristics may enable it to modulate inflammatory pathways. It is believed to interact with enzymes involved in inflammation, potentially leading to reduced inflammatory responses. This activity is supported by preliminary findings indicating that certain chromen derivatives exhibit anti-inflammatory effects through enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or structural analogs:

  • Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their affinity towards serotonin receptors, showing promising results in nanomolar ranges for specific receptor subtypes .
  • Synthesis and Characterization : The synthesis of chromen derivatives often involves multi-step processes that optimize yield and purity. Techniques such as high-pressure reactions and continuous flow systems are commonly employed .
  • Molecular Docking Studies : Computational methods have been utilized to predict the interaction between these compounds and their biological targets, aiding in the identification of potential therapeutic applications .

Q & A

Q. Basic Research

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain anisotropic displacement parameters.
  • Refinement : Apply SHELXL for structure refinement, constraining H-atoms with riding models (C–H = 0.93–0.96 Å, Uiso_{iso}(H) = 1.2–1.5×Ueq_{eq} of parent atoms). Address disorder in fluorophenyl or piperazine rings by partitioning occupancy .
  • Validation Tools : Use PLATON to check for missed symmetry and Rint_{int} values < 5% to ensure data quality .

What computational strategies predict receptor binding modes for this compound?

Q. Advanced Research

  • Docking Setup : Employ AutoDock4 with flexible side chains in receptor binding sites (e.g., serotonin 5-HT1A_{1A}). Prepare ligand PDBQT files with Gasteiger charges and optimize torsional degrees of freedom .
  • Protocol : Perform 100 Lamarckian GA runs, clustering results by RMSD ≤ 2.0 Å. Validate using co-crystallized ligands (e.g., warfarin in HSA, PDB: 2BXD) .
  • Scoring : Compare binding energies (ΔG) and hydrogen-bond interactions to prioritize poses. Address discrepancies between docking scores and experimental IC50_{50} by re-evaluating protonation states .

How do structural modifications influence 5-HT1A_{1A}1A​ receptor affinity?

Q. Advanced Research

  • SAR Analysis : Replace the 2-fluorophenyl group with 3-methoxy or 4-chloro substituents to assess electronic effects. Elongate the alkyl linker (propylene → butylene) to probe steric tolerance .
  • Experimental Validation : Perform radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) with membrane preparations from transfected HEK293 cells. Resolve contradictions in Ki values (e.g., nanomolar vs. micromolar) by standardizing assay conditions (pH 7.4, 1% DMSO) .

How can crystallographic data discrepancies be resolved during refinement?

Q. Advanced Research

  • Disorder Handling : For overlapping electron density in the piperazine ring, split atoms into alternative positions with refined occupancy ratios (e.g., 70:30). Apply SIMU/DELU restraints to manage anisotropic displacement .
  • Validation Metrics : Cross-check Rfree_{free} against Rwork_{work} (Δ < 5%). Use CCDC Mercury to compare bond lengths/angles with similar structures (e.g., CSD entry 8DQ) .

What methodologies assess blood-brain barrier (BBB) penetration potential?

Q. Advanced Research

  • In Silico Predictors : Calculate topological polar surface area (TPSA < 60 Ų) and LogP (2–5) using ADMET Predictor 8.5. Validate with in vitro PAMPA-BBB assays (Pe > 4.0×106^{-6} cm/s indicates high permeability) .
  • Experimental Testing : Administer compound intravenously in rodent models, measure brain/plasma ratios via LC-MS/MS, and correct for vascular contamination using capillary depletion .

How is purity validated for in vitro pharmacological studies?

Q. Basic Research

  • HPLC Method : Use a C18 column (5 µm, 4.6×250 mm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 → 10:90 over 20 min). Require ≥95% purity at 254 nm .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) via ESI-MS and compare isotopic patterns with theoretical distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.